molecular formula C6H7NO2 B7803802 Ethyl 2-cyanoacrylate CAS No. 25067-30-5

Ethyl 2-cyanoacrylate

Cat. No.: B7803802
CAS No.: 25067-30-5
M. Wt: 125.13 g/mol
InChI Key: FGBJXOREULPLGL-UHFFFAOYSA-N
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Description

Ethyl 2-cyanoacrylate is a colorless liquid with low viscosity and a faint sweet smell in its pure form. This compound polymerizes rapidly in the presence of moisture, forming strong adhesive bonds .

Preparation Methods

Ethyl 2-cyanoacrylate is typically prepared by the condensation of formaldehyde with ethyl cyanoacetate. The reaction is as follows :

NCCH2CO2C2H5+CH2OH2C=C(CN)CO2C2H5+H2O\text{NCCH}_2\text{CO}_2\text{C}_2\text{H}_5 + \text{CH}_2\text{O} \rightarrow \text{H}_2\text{C}=\text{C}(\text{CN})\text{CO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O} NCCH2​CO2​C2​H5​+CH2​O→H2​C=C(CN)CO2​C2​H5​+H2​O

This exothermic reaction produces a polymer, which is then thermally “cracked” to yield the monomer . Alternatively, this compound can be synthesized by the ethoxy carbonylation of cyanoacetylene .

Scientific Research Applications

Ethyl 2-cyanoacrylate has a wide range of applications in scientific research and industry. In forensics, it is used for lifting fingerprints from delicate evidence items by heating the acrylate in a sealed chamber. The fumes react with deposited proteins to form stable, clear print outlines .

In medicine, this compound is used in liquid bandage systems for wound closure due to its strong adhesive properties . It is also employed in various industrial applications for gluing and repairing materials .

Mechanism of Action

Properties

IUPAC Name

ethyl 2-cyanoprop-2-enoate
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InChI

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3
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InChI Key

FGBJXOREULPLGL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C#N
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Molecular Formula

C6H7NO2
Record name ETHYL 2-CYANOACRYLATE
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Related CAS

25067-30-5
Record name Poly(ethyl cyanoacrylate)
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DSSTOX Substance ID

DTXSID1025279
Record name Ethyl cyanoacrylate
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Molecular Weight

125.13 g/mol
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Physical Description

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor
Record name 2-Propenoic acid, 2-cyano-, ethyl ester
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Boiling Point

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C
Record name Ethyl cyanoacrylate
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Flash Point

82.78 °C (closed cup), 75 °C c.c.
Record name Ethyl cyanoacrylate
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Solubility

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane
Record name Ethyl cyanoacrylate
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Density

1.040 at 20 °C
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Vapor Pressure

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C
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Color/Form

Clear, colorless, liquid

CAS No.

7085-85-0, 25067-30-5
Record name Ethyl cyanoacrylate
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Melting Point

-20 to -25 °C
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Synthesis routes and methods I

Procedure details

In a 400 liter capacity stirrer-equipped vessel, 130 kg of distillation residue from the production of 2-cyanoacrylate, containing 75.1% by weight of 2,4-dicyanoglutaric acid diethyl ester (410 moles), were mixed with 21.3 kg of water and the resulting mixture reacted with 8.83 kg of 92% polyoxymethylene (271 moles) in the presence of 804.6 g of 32% NaOH solution which was required to adjust the pH into the range of from 4 to 6. The reaction was carried out and the reaction product worked up in the same way as described in EXAMPLE 1. 58.7 kg of pure 2-cyanoacrylic acid ethyl ester were obtained, corresponding to a yield of 60.1% by weight, based on 100% 2,4-dicyanoglutarate.
Quantity
410 mol
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
8.83 kg
Type
reactant
Reaction Step Two
Name
Quantity
804.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
21.3 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

494.0 g (2.074 moles) of 2,4-dicyanoglutaric acid diethyl ester were reacted in the absence of water with 44.8 g of polyoxymethylene (92%; 1.372 moles) and 3 g of a 30% solution of sodium methylate in methanol (0.0167 mole). The quantity of sodium methylate used corresponded to an excess of 1.25 millimoles per mole of dicyanoglutarate. The reaction was carried out over a period of 45 minutes at a temperature of 100° C.-130° C. The water present was then removed using an oil pump vacuum. Thermolysis produced 154.5 g (1.236 moles) of 2-cyanoacrylic acid ethyl ester after distillation. The yield thus amounted to 31.3% by weight, based on 2,4-dicyanoglutarate.
Quantity
494 g
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0167 mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dicyanoglutarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyanoacrylate
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